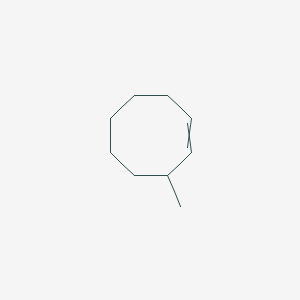
(Z)-3-methylcyclooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclooctene: is an organic compound with the molecular formula C₉H₁₆ . It is a derivative of cyclooctene, where a methyl group is attached to the third carbon of the cyclooctene ring. This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons containing one or more double bonds. The presence of the double bond in the ring structure imparts unique chemical properties to 3-methylcyclooctene, making it a subject of interest in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylcyclooctene can be synthesized through several methods, including:
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Hydroboration-Oxidation: This two-step process involves the addition of borane to the double bond of cyclooctene, followed by oxidation to introduce the methyl group at the desired position.
Industrial Production Methods: Industrial production of 3-methylcyclooctene typically involves large-scale olefin metathesis reactions due to their efficiency and the availability of robust catalysts. The reaction conditions are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcyclooctene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions can occur at the double bond, where halogens or other electrophiles add to the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Diols.
Reduction: 3-Methylcyclooctane.
Substitution: Halogenated cyclooctenes.
Applications De Recherche Scientifique
3-Methylcyclooctene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methylcyclooctene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Comparaison Avec Des Composés Similaires
Cyclooctene: The parent compound without the methyl group.
Cyclohexene: A smaller ring structure with similar reactivity.
Cyclododecene: A larger ring structure with different physical properties.
Uniqueness of 3-Methylcyclooctene:
- The presence of the methyl group at the third carbon position introduces steric hindrance, affecting the reactivity and selectivity of the compound in various reactions.
- Its unique ring size and substitution pattern make it a valuable compound for studying the effects of ring strain and substituent effects in cyclic alkenes .
Propriétés
IUPAC Name |
3-methylcyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
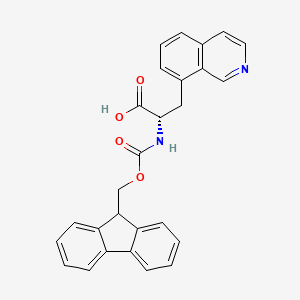
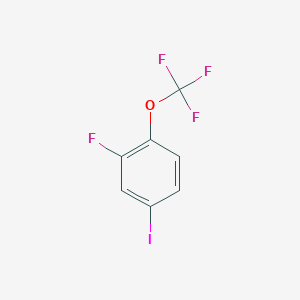

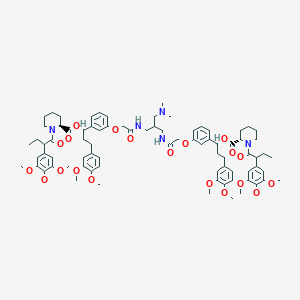
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)



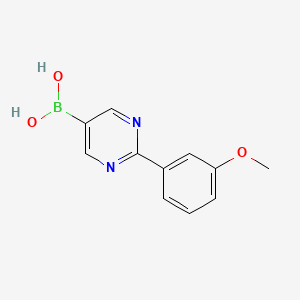
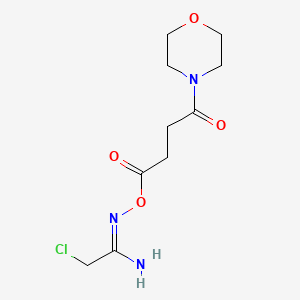



![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
